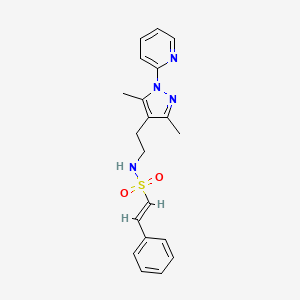
(E)-N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Zielsetzung von Proteinkinasen: Die strukturellen Merkmale der Verbindung deuten darauf hin, dass sie mit Proteinkinasen interagieren könnte, was sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht. Forscher könnten ihre inhibitorischen Wirkungen auf bestimmte Kinasen untersuchen, die an Krankheiten wie Krebs oder Entzündungen beteiligt sind .
- Entzündungshemmende Eigenschaften: Die Untersuchung ihres entzündungshemmenden Potenzials könnte zur Entwicklung neuartiger entzündungshemmender Medikamente führen. Der Pyrazol- und Pyridin-Rest könnten eine Rolle bei der Modulation entzündlicher Signalwege spielen .
- Antitumoraktivität: Aufgrund ihrer einzigartigen Struktur könnten Forscher ihre zytotoxischen Wirkungen an Krebszelllinien untersuchen. Die Fähigkeit der Verbindung, das Tumorwachstum oder die Metastasierung zu hemmen, könnte untersucht werden .
- Zielsetzung spezifischer Rezeptoren: Der Pyridin- und Pyrazolring könnten mit spezifischen Rezeptoren interagieren, die an der Krebs progression beteiligt sind. Das Verständnis dieser Wechselwirkungen kann zielgerichtete Therapien ermöglichen .
- Neuroprotektive Wirkungen: Die Sulfonamidgruppe und die aromatischen Ringe der Verbindung könnten zu neuroprotektiven Eigenschaften beitragen. Forscher könnten ihr Potenzial bei der Behandlung neurodegenerativer Erkrankungen oder der Verhinderung neuronaler Schäden untersuchen .
- G-Protein-gekoppelte Rezeptoren (GPCRs): Der Pyridin- und Pyrazolring ähneln Liganden für GPCRs. Die Untersuchung ihrer Bindungsaffinität und Selektivität für bestimmte GPCRs könnte neue Wirkstoffziele aufdecken .
- Ionenkanäle: Die Untersuchung ihrer Auswirkungen auf Ionenkanäle (z. B. Natrium- oder Kalziumkanäle) könnte Einblicke in ihr pharmakologisches Profil liefern .
- Elektronentransporteigenschaften: Das konjugierte System in der Struktur der Verbindung deutet auf einen möglichen Einsatz in organischen elektronischen Geräten hin. Forscher könnten ihre Ladungstransporteigenschaften für Anwendungen in organischen Halbleitern oder Solarzellen untersuchen .
- Metallchelatbildung: Die Sulfonamidgruppe kann mit Metallionen koordinieren. Forscher könnten ihre Fähigkeit untersuchen, stabile Komplexe mit Übergangsmetallen für die Katalyse oder andere Anwendungen zu bilden .
Medizinische Chemie und Arzneimittelentwicklung
Krebsforschung
Neurowissenschaften und Neuroprotektion
Pharmakologie und Rezeptormodulation
Materialwissenschaften und organische Elektronik
Koordinationschemie und Metallkomplexe
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-16-19(17(2)24(23-16)20-10-6-7-13-21-20)11-14-22-27(25,26)15-12-18-8-4-3-5-9-18/h3-10,12-13,15,22H,11,14H2,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJIZSYQNBCTC-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

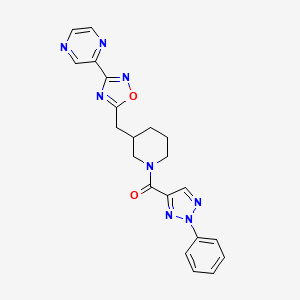
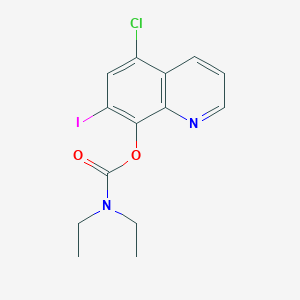

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)
![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2488000.png)
![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)

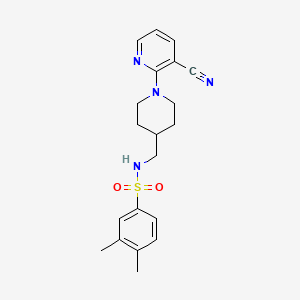

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
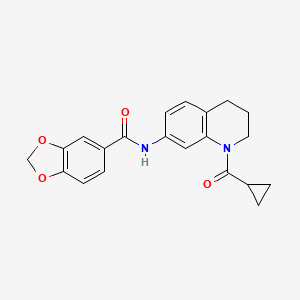
![2-chloro-3-{4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2488017.png)
